Product packaging for s-3-Cbz-aminopiperidine hcl(Cat. No.:CAS No. 847454-42-6)

s-3-Cbz-aminopiperidine hcl

Cat. No.: B2821403
CAS No.: 847454-42-6
M. Wt: 270.76
InChI Key: RAIJBIOKQJMHNV-YDALLXLXSA-N
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Description

Significance of Chiral Aminopiperidine Scaffolds in Advanced Organic Synthesis

Chiral piperidine (B6355638) scaffolds are a cornerstone of medicinal chemistry, frequently appearing as core structures in a vast number of active pharmaceutical ingredients. thieme-connect.comresearchgate.net Their prevalence is due to their ability to impart favorable properties to drug candidates. The introduction of a chiral center within the piperidine ring can significantly influence a molecule's biological activity and selectivity. thieme-connect.comthieme-connect.com This is because the three-dimensional arrangement of atoms in a chiral molecule dictates how it interacts with biological targets, such as enzymes and receptors, which are themselves chiral. nih.gov

The incorporation of chiral aminopiperidine scaffolds can lead to several benefits in drug design, including:

Modulation of Physicochemical Properties: The piperidine ring itself possesses both hydrophilic and lipophilic characteristics. thieme-connect.com Altering the substitution pattern and stereochemistry can fine-tune properties like solubility and membrane permeability. thieme-connect.comresearchgate.net

Enhanced Biological Activity and Selectivity: The specific orientation of substituents on a chiral piperidine ring can lead to more precise binding with a biological target, thereby increasing potency and reducing off-target effects. thieme-connect.comthieme-connect.comresearchgate.net

Improved Pharmacokinetic Profiles: The metabolic stability and distribution of a drug can be favorably altered by the presence of a chiral piperidine moiety. thieme-connect.comthieme-connect.com

The strategic use of these scaffolds allows medicinal chemists to explore a wider range of chemical space and design molecules with improved therapeutic potential. thieme-connect.comresearchgate.net

Historical Development of Chiral Piperidine Synthesis Methodologies

The synthesis of optically pure piperidines has been a long-standing challenge and an area of intense research in organic chemistry. dicp.ac.cnresearchgate.net Early methods often relied on classical resolution techniques, which are inherently inefficient as they discard half of the material. The development of asymmetric synthesis has provided more elegant and atom-economical routes to these valuable compounds.

Key historical and modern approaches to chiral piperidine synthesis include:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products as starting materials.

Auxiliary-Controlled Methods: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation, after which it is removed. researchgate.net

Catalytic Asymmetric Reactions: This is a highly sought-after approach that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net Significant progress has been made in the asymmetric hydrogenation of pyridines and their derivatives. dicp.ac.cn

Enzymatic Resolutions and Desymmetrization: Biocatalysts, such as enzymes, can offer high levels of stereoselectivity under mild reaction conditions.

Dearomatization of Pyridines: More recent strategies involve the asymmetric dearomatization of readily available pyridine (B92270) feedstocks to access chiral piperidines. researchgate.net A notable example is the rhodium-catalyzed asymmetric reductive transamination of pyridinium (B92312) salts. dicp.ac.cnbohrium.comresearchgate.net

These advancements have made a wide array of substituted chiral piperidines accessible for applications in drug discovery and development. ajchem-a.com

Overview of s-3-Cbz-aminopiperidine HCl as a Key Chiral Building Block

This compound, also known as (S)-benzyl (piperidin-3-yl)carbamate hydrochloride, is a prominent example of a chiral building block that has gained importance in medicinal chemistry. bldpharm.com Its structure incorporates a piperidine ring with a carbamate-protected amine group at the 3-position, with the stereochemistry fixed in the (S)-configuration. The hydrochloride salt form enhances its stability and handling properties. smolecule.com

This particular compound serves as a versatile intermediate for the synthesis of more complex molecules. The Cbz (carboxybenzyl) protecting group on the amine can be readily removed under specific conditions, allowing for further functionalization at that position. The secondary amine within the piperidine ring also provides a handle for additional chemical modifications.

The utility of this compound and similar chiral aminopiperidines is evident in their application as starting materials for a variety of biologically active compounds. For instance, aminopiperidine scaffolds have been identified as crucial for the inhibition of hepatitis C virus assembly and have been incorporated into inhibitors of dipeptidyl peptidase IV (DPP-4). acs.orgnih.gov The defined stereochemistry of this compound is critical in these applications, as the biological activity of the final product is often dependent on the specific enantiomer used.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19ClN2O2 B2821403 s-3-Cbz-aminopiperidine hcl CAS No. 847454-42-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(3S)-piperidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIJBIOKQJMHNV-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of S 3 Cbz Aminopiperidine Hcl

Enantiomeric Purity Determination (e.g., Chiral HPLC)

The determination of enantiomeric purity is critical for chiral molecules, ensuring the desired stereoisomer is present in high excess. For s-3-Cbz-aminopiperidine HCl, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method.

Detailed research findings indicate that direct analysis of 3-aminopiperidine derivatives can be challenging due to their weak UV absorption. google.com To overcome this, a pre-column derivatization technique is often employed. researchgate.netnih.gov A suitable chromophoric group, such as a tosyl or benzoyl group, is attached to the amine to enhance UV detection and improve chromatographic separation. researchgate.netgoogle.com

The separation of enantiomers is achieved on a chiral column, such as a Chiralpak AD-H or a Crownpak CR+. researchgate.netgoogle.com The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like ethanol (B145695) or isopropanol) with a small amount of an amine modifier (like diethylamine), is crucial for achieving optimal resolution between the (S) and (R) enantiomers. researchgate.netnih.gov The resolution between the two enantiomer peaks should ideally be greater than 2.0 for accurate quantification. nih.gov

Table 1: Example Chiral HPLC Method for Derivatized 3-Aminopiperidine Enantiomers

Parameter Condition
Column Chiralpak AD-H
Mobile Phase 0.1% Diethylamine in Ethanol
Flow Rate 0.5 mL/min
Detection UV at 228 nm
Resolution (Rs) > 4.0

This table is based on a method developed for a derivatized analogue and serves as a representative example. researchgate.netnih.gov

Diastereomeric Ratio Assessment

Diastereomeric ratio assessment becomes relevant when this compound is used as a starting material in a synthesis that introduces at least one additional stereocenter, leading to the formation of diastereomers. The quantification of these diastereomers is most commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.

The diastereomers will have chemically distinct protons, leading to separate signals in the ¹H NMR spectrum. By integrating the signals corresponding to specific, well-resolved protons unique to each diastereomer, their relative ratio can be accurately calculated. rsc.org For example, protons adjacent to the newly formed stereocenter or other conformationally distinct positions are typically used for this analysis. The ratio of the integrals directly corresponds to the diastereomeric ratio (dr) of the product mixture. rsc.orgescholarship.org In some cases, HPLC on a standard (achiral) C18 column can also be used to separate and quantify diastereomers. google.com

Conformational Analysis using NMR Spectroscopy (e.g., Rotamer Observation)

The conformational dynamics of this compound in solution can be investigated in detail using NMR spectroscopy. Two primary conformational phenomena are of interest: the piperidine (B6355638) ring conformation and the rotational isomerism (rotamers) around the carbamate (B1207046) (Cbz) group's N-C(O) bond.

Due to the partial double-bond character of the amide linkage within the Cbz group, rotation around this bond is restricted. nih.gov This restriction can lead to the presence of two or more stable rotational isomers (rotamers) that slowly interconvert on the NMR timescale. princeton.eduresearchgate.net The presence of these rotamers is often observed in the ¹H NMR spectrum as a doubling or broadening of signals for protons near the Cbz group. princeton.edu Temperature-dependent NMR studies can be performed to study the interconversion rates between these rotamers; as the temperature increases, the rate of rotation increases, leading to the coalescence of the separate signals into a single, time-averaged signal. nih.govrsc.org

The piperidine ring itself typically adopts a chair conformation to minimize steric strain. ias.ac.innih.gov The orientation (axial or equatorial) of the Cbz-amino substituent can be determined by analyzing the coupling constants (J-values) of the piperidine ring protons in the ¹H NMR spectrum.

Table 2: Spectroscopic Evidence for Rotamers in Cbz-Protected Amines

Spectroscopic Observation Interpretation
Doubled or broadened ¹H NMR signals Presence of multiple, slowly interconverting rotamers at room temperature. princeton.edu
Coalescence of signals at elevated temperature Increased rate of rotation around the N-C(O) amide bond. nih.gov

Structural Elucidation via Advanced Spectroscopic Techniques

The definitive structural confirmation of this compound relies on a combination of advanced spectroscopic techniques, primarily NMR and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR):

¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, one would expect to see signals for the aromatic protons of the benzyl (B1604629) group (typically ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and a series of complex multiplets for the piperidine ring protons. nih.govchemicalbook.com The presence of rotamers can cause some of these signals, particularly those on the piperidine ring adjacent to the nitrogen, to appear as broadened or multiple peaks. princeton.edu

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbon of the Cbz group (~155 ppm), the aromatic carbons, the benzylic carbon, and the five carbons of the piperidine ring. nih.gov

Mass Spectrometry (MS): ESI-MS (Electrospray Ionization Mass Spectrometry) would be used to confirm the molecular weight of the compound. It would show a peak corresponding to the mass of the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. nih.gov

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine hydrochloride, the C=O stretch of the carbamate carbonyl group (around 1680-1700 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions of the molecule. nih.govresearchgate.net

Table 3: Expected Spectroscopic Data for s-3-Cbz-aminopiperidine

Technique Expected Data
¹H NMR Signals for aromatic (~7.3 ppm), benzylic CH₂ (~5.1 ppm), and piperidine ring protons. chemicalbook.com
¹³C NMR Signals for carbonyl (~155 ppm), aromatic, benzylic, and piperidine carbons. nih.gov
IR (cm⁻¹) N-H stretch, C=O stretch (~1690 cm⁻¹), aromatic C-H stretch. nih.gov

| HRMS (ESI+) | [M+H]⁺ peak corresponding to the exact mass of C₁₃H₁₉N₂O₂⁺. |

Computational Chemistry and Molecular Modeling of S 3 Cbz Aminopiperidine Hcl

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and various electronic properties of molecules like s-3-Cbz-aminopiperidine HCl.

DFT calculations, particularly using methods like B3LYP with a 6-311G** basis set, are employed to determine the most stable three-dimensional conformation (geometry optimization) of piperidine (B6355638) derivatives. nih.gov This process minimizes the energy of the molecule to find its ground-state structure. Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Key electronic properties calculated using DFT include:

Heats of Formation (HOFs): These calculations predict the energy released or absorbed when a compound is formed from its constituent elements, providing insight into its thermodynamic stability. nih.gov

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the molecule will interact with biological targets.

Bond Dissociation Energies (BDE): DFT can be used to calculate the energy required to break specific bonds within the molecule, which helps in evaluating its thermal stability. nih.gov

Table 1: DFT-Calculated Properties for Piperidine Scaffolds
PropertySignificanceTypical Computational MethodReference
Optimized GeometryProvides the most stable 3D structure.B3LYP/6-311G nih.gov
Heat of Formation (HOF)Indicates thermodynamic stability.Isodesmic Reactions with B3LYP/6-311G nih.gov
HOMO-LUMO GapRelates to chemical reactivity and stability.DFT Calculations nih.gov
Bond Dissociation Energy (BDE)Evaluates thermal stability of specific bonds.UB3LYP/6-311G** nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction in Related Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a piperidine derivative) when bound to a second molecule (a receptor or target protein). This method is crucial for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

For scaffolds related to s-3-Cbz-aminopiperidine, docking studies are instrumental in identifying potential therapeutic targets and understanding the key interactions that drive binding. The process involves:

Preparation of the Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: The different poses are "scored" based on a function that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In studies on piperidine derivatives, molecular docking has been used to predict their binding to various targets, including enzymes like the main protease (Mpro) of SARS-CoV-2 and G-protein coupled receptors. nih.gov These studies help elucidate the structure-activity relationship by showing how specific functional groups on the piperidine ring contribute to binding. The results can reveal, for instance, that the aminopiperidine core acts as a scaffold, while substituents engage in specific, affinity-driving interactions with amino acid residues in the target's active site. nih.govmdpi.com

Table 2: Key Interactions Identified in Molecular Docking of Piperidine Analogs
Interaction TypeDescriptionImportance in Drug DesignReference
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom (e.g., O, N).Crucial for binding specificity and affinity. nih.gov
Hydrophobic InteractionsInteractions between nonpolar groups, driven by the exclusion of water.Contributes significantly to the overall binding energy. mdpi.com
Electrostatic InteractionsAttractive or repulsive forces between charged or polar groups.Guides the ligand into the correct orientation within the binding site. nih.gov
Pi-Pi StackingInteraction between aromatic rings (e.g., the benzyl (B1604629) group of Cbz).Can provide additional binding stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Analog Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of s-3-Cbz-aminopiperidine, QSAR is a valuable tool for predicting the activity of newly designed molecules without the need for immediate synthesis and testing.

A QSAR model is developed by:

Data Collection: A dataset of piperidine analogs with known biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. nih.govtandfonline.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the biological activity. tandfonline.comnih.gov

Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate set of compounds (a test set). nih.govtandfonline.com

QSAR studies on piperidine derivatives have successfully identified key structural features that influence their activity as, for example, CCR5 antagonists or µ-opioid agonists. tandfonline.comnih.gov For instance, a model might reveal that specific steric, electronic, and hydrophobic properties are critical for high potency. The resulting QSAR equation can then be used to screen virtual libraries of new piperidine analogs, prioritizing the most promising candidates for synthesis.

Table 3: Common Molecular Descriptors Used in QSAR of Piperidine Derivatives
Descriptor ClassExamplesInformation EncodedReference
Structural/TopologicalMolecular Weight, Wiener IndexSize, shape, and branching of the molecule. tandfonline.com
PhysicochemicalLogP, Molar RefractivityHydrophobicity and polarizability. tandfonline.com
ElectronicDipole Moment, HOMO/LUMO EnergiesCharge distribution and reactivity. tandfonline.com
Spatial (3D)Principal Moments of InertiaThree-dimensional shape of the molecule. nih.gov

Conformational Analysis using Computational Methods

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. The piperidine ring typically adopts a chair conformation, but the substituents can exist in either axial or equatorial positions. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods are essential for this analysis:

Molecular Mechanics (MM): Force fields like COSMIC are used to rapidly calculate the energies of different conformers. This method can quantitatively predict the conformational preferences of substituted piperidines and their salts, showing excellent agreement with experimental data. nih.gov

Quantum Mechanics (QM): Methods like DFT provide more accurate energy calculations and can elucidate the electronic effects, such as hyperconjugation or electrostatic interactions, that influence conformational stability. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic view of its conformational landscape. This can reveal how the molecule behaves in a solution environment and how it might change its conformation upon binding to a target. nih.gov

For substituted piperidines, studies have shown that electrostatic interactions between substituents and the nitrogen atom (especially in its protonated, piperidinium (B107235) form) can significantly influence the preference for axial versus equatorial conformers. nih.gov Understanding these preferences is critical, as only one conformer may be able to fit correctly into a receptor's binding site.

Prediction of Stereochemical Outcomes and Reaction Mechanisms

Computational chemistry plays a vital role in predicting the stereochemistry of chemical reactions used to synthesize chiral molecules like (S)-3-aminopiperidine. By modeling the transition states of different reaction pathways, chemists can predict which stereoisomer will be the major product.

For the synthesis of substituted piperidines, computational methods can be used to:

Model Transition States: DFT calculations can determine the structures and energies of transition states for key bond-forming steps. The pathway with the lowest energy transition state is generally favored, allowing for the prediction of the reaction's stereoselectivity.

Elucidate Reaction Mechanisms: Computational studies can help understand complex reaction mechanisms, such as those in chemo-enzymatic cascades used for the asymmetric synthesis of piperidines. nih.govacs.org By modeling the enzyme's active site and the substrate's interaction, researchers can understand the origin of the high stereoselectivity observed in these biocatalytic reactions.

Predict Spectroscopic Properties: DFT can be used to predict vibrational absorption and circular dichroism (CD) spectra. nih.govacs.org By comparing computationally predicted spectra with experimental data, the absolute configuration of a newly synthesized chiral molecule can be confirmed. This provides a powerful link between theoretical prediction and experimental verification.

This predictive power accelerates the development of efficient stereoselective syntheses, which are crucial for producing enantiomerically pure pharmaceutical compounds. nih.govacs.org

Role of S 3 Cbz Aminopiperidine Hcl As a Versatile Chemical Scaffold in Molecular Design

Scaffold in Combinatorial Chemistry Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse compounds, known as libraries, for high-throughput screening to identify new drug leads. nih.gov The s-3-Cbz-aminopiperidine HCl scaffold is exceptionally well-suited for this purpose due to its bifunctional nature.

The piperidine (B6355638) ring contains a secondary amine, while the C3 position features a primary amine protected by a carbobenzyloxy (Cbz) group. These two nitrogen atoms can be functionalized independently. The secondary amine of the piperidine ring can undergo a wide range of reactions, including N-alkylation, N-arylation, acylation, and reductive amination. Following these modifications, the Cbz protecting group on the primary amine can be selectively removed, typically by catalytic hydrogenation, exposing a new reactive site for further diversification. nih.gov

This orthogonal reactivity allows for a "split-pool" synthesis strategy, a cornerstone of combinatorial library generation. nih.gov Researchers can introduce a set of building blocks at the ring nitrogen, then cleave the Cbz group and introduce a second set of diverse building blocks at the C3 amino group. This approach enables the exponential generation of a vast library of unique compounds from a limited set of starting materials. The inherent chirality and semi-rigid structure of the piperidine core ensure that the resulting library members are not merely diverse in their substituents but also in their spatial arrangement. researchgate.net

Table 1: Exemplary Combinatorial Library Synthesis Strategy

StepReaction SiteExemplary Reagents (Building Block Set)Resulting Intermediate/Product
1Piperidine Ring Nitrogen (N-1)R1-X (Alkyl/Aryl halides), R1-CHO (Aldehydes)N-substituted-s-3-Cbz-aminopiperidine
2C3-Amine (Deprotection)H2, Pd/CN-substituted-s-3-aminopiperidine
3C3-Amine (Functionalization)R2-COCl (Acyl chlorides), R2-SO2Cl (Sulfonyl chlorides)Di-substituted piperidine library member

Design of Complex Molecular Architectures and 3D Chemical Space Exploration

A significant challenge in modern drug discovery is the need to "escape from flatland"—the tendency for screening libraries to be dominated by flat, aromatic, two-dimensional molecules. whiterose.ac.uk Such compounds often have limitations in terms of specificity and physicochemical properties. The this compound scaffold directly addresses this challenge by providing a non-planar, sp3-rich core. nih.gov

The piperidine ring exists in a stable chair conformation, which positions its substituents in distinct axial and equatorial orientations. This fixed, three-dimensional arrangement is crucial for exploring 3D chemical space. rsc.orgrsc.org By using the chiral (S)-enantiomer, chemists can design molecules with precisely controlled stereochemistry, which is fundamental for selective interaction with biological targets like enzymes and receptors. nih.govthieme-connect.com

The generation of virtual libraries based on disubstituted piperidines has shown that these scaffolds produce molecules with excellent 3D character, occupying under-represented areas of chemical space compared to conventional fragment libraries. rsc.orgresearchgate.net The use of this compound allows chemists to build complex molecular architectures where the relative orientation of different functional groups is stereochemically defined, leading to a higher degree of shape diversity and a greater potential for discovering highly specific biological activity. nih.gov

Strategic Use of the Scaffold to Influence Molecular Properties (e.g., Shape, Solubility)

The piperidine scaffold is not merely a passive framework; its incorporation is a strategic decision to favorably influence the physicochemical properties of a final compound. researchgate.net Introducing chiral piperidine scaffolds can modulate properties such as molecular shape, polarity, lipophilicity, and aqueous solubility. thieme-connect.com

Solubility: Poor aqueous solubility is a major cause of attrition in drug development. dntb.gov.ua The piperidine ring itself contains a nitrogen atom that can act as a hydrogen bond acceptor and can be protonated at physiological pH, thereby increasing aqueous solubility. researchgate.net Structure-activity relationship (SAR) studies have shown that introducing substituents onto a piperidine ring can effectively enhance the aqueous solubility of a series of compounds. thieme-connect.com For instance, modifying a lead compound with poor solubility by incorporating a piperidine moiety can disrupt crystal lattice packing and introduce polarity, leading to significant improvements in solubility. dntb.gov.uanih.gov

Table 2: Influence of Piperidine Scaffold on Molecular Properties

PropertyInfluence of this compound ScaffoldRationale
Shape High 3D characterSaturated, non-planar sp3-rich core. rsc.orgrsc.org
Solubility Potential for enhancementRing nitrogen is basic and can be protonated; disrupts planarity and crystal packing. thieme-connect.comresearchgate.net
Lipophilicity (LogP) ModulatableThe core has both hydrophilic (nitrogen) and lipophilic (carbon backbone) character; can be tuned with substituents. thieme-connect.com
Metabolic Stability Generally improvedSaturated rings are often less susceptible to oxidative metabolism than aromatic rings.

Integration into Multi-Component Reactions and Annulation Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly valued for their efficiency and complexity-generating power. nih.gov The this compound scaffold, after deprotection of the Cbz group, is an ideal substrate for certain MCRs. With two distinct nucleophilic nitrogen atoms (the ring secondary amine and the C3 primary amine), it can participate in reactions like the Ugi and Passerini reactions. nih.govorganic-chemistry.org For example, the deprotected diamine could serve as the amine component in an Ugi four-component reaction, allowing for the rapid assembly of complex, peptide-like structures on the piperidine core.

Annulation strategies involve the formation of a new ring fused or spiro-linked to an existing scaffold. The reactive sites on the this compound scaffold can be used to build additional ring systems, leading to polycyclic architectures. epfl.ch For instance, the ring nitrogen and the C3-amine could participate in a condensation reaction with a dicarbonyl compound to form a fused heterocyclic ring. Such strategies are invaluable in the synthesis of complex natural products and their analogs. nih.gov

Applications in the Synthesis of Natural Product Analogs

Many biologically active natural products, particularly alkaloids, feature a piperidine ring as a core structural motif. researchgate.netresearchgate.net The this compound scaffold serves as a "chiral building block" for the synthesis of analogs of these natural products. acs.orgportico.org Its pre-defined stereochemistry allows chemists to construct complex targets without the need for a de novo asymmetric synthesis of the piperidine core. nih.gov

The scaffold has been used to create peptide analogues where the aminopiperidine core functions as a constrained mimetic of a dipeptide or a turn structure. nih.gov This is a common strategy to improve the stability and cell permeability of peptide-based drug candidates. Furthermore, the 3-aminopiperidine structure is a key intermediate in the synthesis of several pharmaceuticals, including the anti-diabetic drug Alogliptin. patsnap.comgoogle.com By using this compound as a starting point, chemists can efficiently generate a variety of analogs of natural alkaloids like sedamine or prosophylline by adding different substituents at the two nitrogen positions, enabling the exploration of structure-activity relationships and the optimization of biological activity. nih.govnih.gov

Q & A

Basic: What are the standard synthetic routes for s-3-Cbz-aminopiperidine HCl, and how can critical parameters (e.g., solvent, temperature) be optimized to maximize yield?

Methodological Answer:
The synthesis typically involves protecting the amine group of 3-aminopiperidine with a carbobenzyloxy (Cbz) group via benzyl chloroformate under basic conditions. Key steps include:

  • Amination : Reaction of 3-aminopiperidine with benzyl chloroformate in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C to prevent side reactions.
  • Acidification : Isolation of the hydrochloride salt by treating with HCl in an ether solvent.
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization to achieve >95% purity .
    Optimization focuses on maintaining low temperatures during Cbz protection to avoid over-alkylation and using inert atmospheres to prevent oxidation. Kinetic studies suggest reaction completion within 2–4 hours at 0°C .

Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm the Cbz group (aromatic protons at δ 7.2–7.4 ppm) and piperidine backbone (multiplet signals for CH2_2 groups).
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) validate the carbamate and amine groups .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98% recommended for biological studies) .

Basic: How does the Cbz protecting group in this compound facilitate its use in peptide synthesis?

Methodological Answer:
The Cbz group acts as a temporary amine protector during solid-phase peptide synthesis (SPPS):

  • Protection : Blocks the amine from unintended nucleophilic attacks during coupling reactions.
  • Deprotection : Removed via hydrogenolysis (H2_2, Pd/C) or acidic conditions (HBr/CH3_3COOH), enabling sequential peptide elongation.
    Mechanistically, the Cbz group stabilizes the intermediate during carbodiimide-mediated couplings, reducing racemization risks .

Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound across studies?

Methodological Answer:

  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility, 25°C for stability).
  • Error Analysis : Identify systematic errors (e.g., hygroscopicity affecting mass measurements) via triplicate trials and calibrated instruments .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., s-3-Cbz-aminopyrrolidine HCl) to identify trends in Cbz-protected amines .

Advanced: What strategies improve enantiomeric purity during the synthesis of this compound for chiral drug intermediates?

Methodological Answer:

  • Chiral Catalysis : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during hydrogenation steps.
  • Crystallization : Opt for chiral resolving agents (e.g., L-tartaric acid) to isolate the desired enantiomer.
  • Analytical Validation : Employ chiral HPLC (Chiralpak AD-H column) or polarimetry to confirm >99% enantiomeric excess .

Advanced: How do enzymatic synthesis methods compare to traditional chemical routes for s-3-Cbz-aminopiperidine derivatives?

Methodological Answer:

  • Enzymatic Advantages :
    • Higher stereoselectivity (e.g., transaminases for amine functionalization).
    • Milder conditions (aqueous, pH 7–8) reduce side reactions.
  • Chemical Advantages :
    • Scalability for multi-gram synthesis.
    • Broader solvent compatibility (e.g., THF, DMF).
      Hybrid approaches (e.g., enzymatic protection followed by chemical deprotection) balance efficiency and selectivity .

Advanced: What experimental design principles apply when substituting the Cbz group with alternative protecting groups (e.g., Fmoc, Boc)?

Methodological Answer:

  • Compatibility : Ensure the new group (e.g., Fmoc) is stable under reaction conditions (e.g., Fmoc requires piperidine for deprotection).
  • Orthogonality : Select groups removable under distinct conditions (e.g., Boc with TFA, Cbz with H2_2/Pd).
  • Kinetic Profiling : Monitor deprotection rates via TLC or in-situ IR to avoid premature cleavage .

Advanced: How can computational modeling (e.g., DFT, MD simulations) guide the application of this compound in drug design?

Methodological Answer:

  • Conformational Analysis : Molecular dynamics (MD) simulations predict preferred conformations in solution, aiding docking studies.
  • Reactivity Prediction : Density functional theory (DFT) calculates nucleophilicity of the deprotected amine for target binding.
  • Solubility Modeling : COSMO-RS predicts solubility in biorelevant media (e.g., simulated intestinal fluid) .

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